molecular formula C9H9ClN4O B1458653 (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1955530-20-7

(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1458653
M. Wt: 224.65 g/mol
InChI Key: OHUFUPAFGDPOTF-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)methyl-1H-1,2,3-triazol-4-ylmethanol (CPMT) is an organic compound with a wide range of applications in various scientific fields. CPMT is a versatile and multifunctional molecule with a wide array of potential uses, including as a reagent, a catalyst, and an inhibitor. CPMT is a hybrid molecule that combines the properties of a heterocyclic pyridinium moiety with a 1,2,3-triazol-4-yl moiety, giving it unique properties that make it suitable for a variety of applications.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of similar triazole compounds and their structural characterization has been a significant area of research. For instance, Dong and Huo (2009) synthesized bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol and studied its crystal structure using X-ray diffraction crystallography, highlighting the importance of such structures in scientific research (Dong & Huo, 2009).

Medicinal Chemistry and Drug Design

  • In medicinal chemistry, compounds with triazole structures are often explored for their potential therapeutic applications. For example, Jungheim et al. (2006) utilized pyridine metallation chemistry to synthesize triazole-based NK-1 antagonists, demonstrating the relevance of triazole derivatives in drug design (Jungheim et al., 2006).

Organometallic Chemistry

  • Anderson et al. (2013) conducted a comprehensive study on fac-Re(CO)3Cl complexes of inverse pyridyl-1,2,3-triazole, which included synthesis, spectroscopic analysis, and computational study. This research highlights the application of triazole derivatives in the field of organometallic chemistry (Anderson et al., 2013).

Corrosion Inhibition

  • Ma et al. (2017) investigated triazole derivatives as corrosion inhibitors for mild steel in acidic medium. Their study showed that these compounds can effectively protect metal surfaces, indicating their utility in industrial applications (Ma et al., 2017).

Material Science

  • Holla et al. (2006) synthesized and characterized triazolothiadiazines and triazolothiadiazoles containing 6‐chloropyridin‐3‐yl methyl moiety. These compounds were screened for their antibacterial and insecticidal activities, showcasing the diverse applications of triazole compounds in materials science (Holla et al., 2006).

Photodegradation Studies

  • Nag and Dureja (1997) conducted photodegradation studies of the azole fungicide triadimefon, demonstrating the environmental aspects of triazole derivatives in understanding the stability and breakdown of agrochemicals (Nag & Dureja, 1997).

Catalysis

  • Ozcubukcu et al. (2009) developed a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions, illustrating the catalytic potential of triazole compounds (Ozcubukcu et al., 2009).

properties

IUPAC Name

[1-[(2-chloropyridin-3-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-9-7(2-1-3-11-9)4-14-5-8(6-15)12-13-14/h1-3,5,15H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUFUPAFGDPOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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